
Tubotaiwine
Descripción general
Descripción
Tubotaiwine is an alkaloid isolated from the herbs of Ervatamia divaricata . It shows selective activity against L. infantum .
Synthesis Analysis
The total synthesis of this compound has been achieved in eleven stages from tryptamine, using an intermediate involved in the synthesis of geissoschizoline . Another synthesis method involves reactions performed in oven-dried glassware under a positive pressure of nitrogen or argon .Molecular Structure Analysis
This compound has a molecular formula of C20H24N2O2 . Its InChI is 1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13?,18+,20+/m0/s1 .Chemical Reactions Analysis
The key steps in the synthesis of this compound involve the construction of the C(7)-quaternary centre by cyclization of a thionium ion upon the indole 3-position and the introduction of the C(16)-methoxycarbonyl substituent by photochemical rearrangement .Aplicaciones Científicas De Investigación
Investigación cardiovascular
Tubotaiwine ha sido estudiado por sus posibles efectos protectores contra la hipertensión inducida por cadmio en ratas. Parece reducir la rigidez arterial y promover la remodelación vascular, lo que podría convertirlo en un candidato para el tratamiento de la hipertensión .
Farmacología
En aplicaciones farmacológicas, this compound es parte de la investigación en curso por su potencial terapéutico. Se ha incluido en ensayos clínicos para enfermedades respiratorias y ha mostrado una actividad antiviral similar a la del aciclovir, lo que sugiere un papel en el tratamiento de infecciones virales .
Toxicología
El papel de this compound en toxicología es significativo, particularmente en la mitigación de los efectos de la exposición a metales pesados. Los estudios indican que puede revertir los marcadores de estrés oxidativo y reducir el contenido de cadmio en varios tejidos, destacando su potencial como agente protector contra las toxinas ambientales .
Ensayos clínicos
Si bien los detalles específicos sobre la participación de this compound en ensayos clínicos son limitados, la tendencia general de utilizar la IA para acelerar los procesos de ensayos clínicos podría beneficiar potencialmente su desarrollo. Las aplicaciones de IA en el diseño de ensayos, el reclutamiento de pacientes y el análisis de datos están transformando el panorama de la investigación clínica .
Desarrollo de medicamentos
El desarrollo de this compound como medicamento implica explorar sus propiedades bioactivas y sus posibles usos terapéuticos. La integración de la IA en los procesos de descubrimiento de fármacos podría acelerar el desarrollo de tratamientos basados en this compound al mejorar el diseño y la optimización de las moléculas .
Derechos de propiedad intelectual
La protección de los derechos de propiedad intelectual es crucial para el desarrollo y la comercialización de compuestos farmacéuticos como this compound. Las patentes garantizan que las innovaciones estén protegidas, proporcionando una vía segura para los esfuerzos de investigación y desarrollo .
Mecanismo De Acción
Target of Action
Tubotaiwine, an alkaloid, has been found to have affinity for adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
This compound interacts with its targets, the adenosine receptors, in a way that it regulates systolic, diastolic, and mean arterial blood pressure . It also promotes vascular responsiveness to Phe, ACh, and SNP and reverses Cd mediated decrease in eNOS and increase in iNOS expression .
Biochemical Pathways
This compound affects the biochemical pathways related to blood pressure regulation and vascular remodeling. It reduces arterial stiffness, inhibits oxidative stress, and increases vascular remodeling . It also influences the nitric oxide synthase (NOS) pathway by reversing the Cd mediated decrease in endothelial NOS (eNOS) and increase in inducible NOS (iNOS) expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies on other alkaloids suggest that factors such as light intensity, water availability, and nutrient supply can affect the production and concentration of alkaloids in plants . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tubotaiwine interacts with various biomolecules in the body. It has been observed to regulate systolic, diastolic, and mean arterial blood pressure in Cd-exposed rats . It also promotes vascular responsiveness to phenylephrine (Phe), acetylcholine (ACh), and sodium nitroprusside (SNP), and reverses Cd-mediated decrease in endothelial nitric oxide synthase (eNOS) and increase in inducible nitric oxide synthase (iNOS) expression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the number of smooth muscle cells, decreases collagen content, and promotes the content of elastin in aortic artery walls . It also suppresses Cd-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9 in rat aortic artery tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits oxidative stress and increases vascular remodeling . It also effectively reverses the increase in superoxide anion (O2–), urinary nitrate/nitrite, malondialdehyde (MDA), carbonyl level, and the decrease in glutathione (GSH) production in rat blood and thoracic aorta tissues caused by Cd exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to reduce Cd-induced increase in blood, liver, heart, and kidney tissue Cd content in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to suppress Cd-induced hypertension in rats by reducing arterial stiffness, inhibiting oxidative stress, and increasing vascular remodeling .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKWLFUMAABBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986139 | |
| Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6711-69-9 | |
| Record name | Tubotaiwine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tubotaiwine?
A1: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
Q2: How was this compound's structure confirmed?
A2: The structure of this compound was elucidated and confirmed using various spectroscopic techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, UV spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). []
Q3: Have there been any total syntheses of this compound?
A3: Yes, several total syntheses of this compound have been reported. One approach utilized tryptamine as a starting material and involved eleven steps. [] Another strategy began with the tetracyclic intermediate and relied on the construction of the C(7)-quaternary center and the introduction of the C(16)-methoxycarbonyl substituent. [, ] The first enantioselective total syntheses of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were accomplished using (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one as a key intermediate. []
Q4: What is the stereochemistry of the natural product this compound?
A4: The relative configuration at the C(20) ethyl side chain junction in this compound has been confirmed as S through two-dimensional, high-field NMR methods. [, ]
Q5: What are the natural sources of this compound?
A5: this compound has been isolated from various plant species, primarily those belonging to the Apocynaceae family. Some of the notable sources include:
- Conopharyngia johnstonii []
- Tabernaemontana divaricata [, ]
- Tabernaemontana pachysiphon [, ]
- Strempeliopsis strempelioides []
- Tabernaemontana elegans [, , ]
- Rauwolfia serpentina x Rhazya stricta (somatic hybrid cell culture) []
- Pleiocarpa bicarpellata []
- Alstonia angustiloba []
- Stemmadenia tomentosa []
- Aspidosperma spruceanum [, ]
- Rhazya stricta []
- Kopsia hainanensis []
- Haplophyton crooksii []
- Strychnos angolensis []
- Aspidosperma macrocarpon []
- Aspidosperma pyrifolium []
- Alstonia scholaris []
- Vallesia glabra []
Q6: Are there alternative methods to extract this compound besides traditional methods from plants?
A6: Yes, cell suspension cultures have been explored as a potential alternative source of this compound. For instance, a suspension culture of Tabernaemontana divaricata was found to produce significant amounts of this compound. [] Similarly, callus cultures of Tabernaemontana elegans were also reported to synthesize this compound. []
Q7: What are the reported biological activities of this compound?
A7: this compound has demonstrated various biological activities, including:
- Antiplasmodial activity: Notably, this compound exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. []
- Antibacterial activity: this compound has shown inhibitory activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []
- Cytotoxicity: It has demonstrated cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) cells. []
- Antiparasitic activity: Studies have shown this compound's potential against parasites like Trypanosoma cruzi and Leishmania infantum. []
- Acetylcholinesterase inhibition: this compound has been reported to inhibit acetylcholinesterase activity in vitro. []
- Potential in hypertension: Research suggests this compound may offer protective effects against cadmium-induced hypertension in rats by potentially reducing arterial stiffness and vascular remodeling. []
Q8: Has this compound been investigated for its antileishmanial activity?
A8: Yes, in silico studies have investigated the potential of this compound as an antileishmanial agent. Molecular docking simulations suggested that this compound interacts competitively with key Leishmania targets, such as PTR1. These results highlight this compound's potential for further investigation as a lead compound for antileishmanial drug development. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




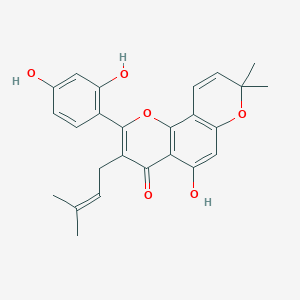
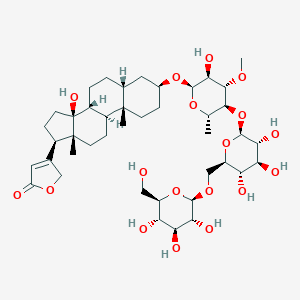
![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

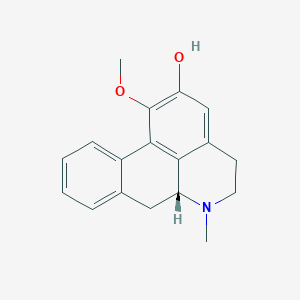
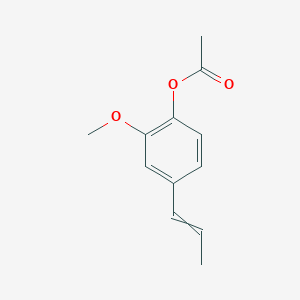

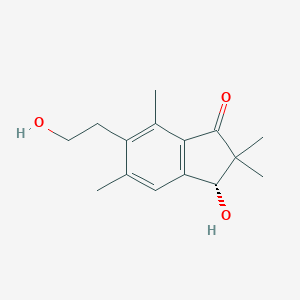
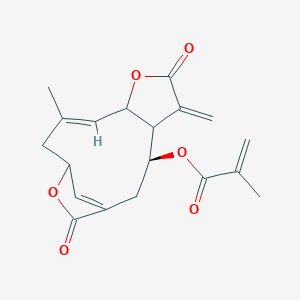
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)